7-[(4-bromobenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one
CAS No.:
Cat. No.: VC14981910
Molecular Formula: C23H17BrO3
Molecular Weight: 421.3 g/mol
* For research use only. Not for human or veterinary use.
![7-[(4-bromobenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one -](/images/structure/VC14981910.png)
Specification
Molecular Formula | C23H17BrO3 |
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Molecular Weight | 421.3 g/mol |
IUPAC Name | 7-[(4-bromophenyl)methoxy]-8-methyl-4-phenylchromen-2-one |
Standard InChI | InChI=1S/C23H17BrO3/c1-15-21(26-14-16-7-9-18(24)10-8-16)12-11-19-20(13-22(25)27-23(15)19)17-5-3-2-4-6-17/h2-13H,14H2,1H3 |
Standard InChI Key | WWESSGZUYJZFDC-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC4=CC=C(C=C4)Br |
Introduction
7-[(4-bromobenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one derivatives. This compound features a complex structure with a bromobenzyl group, a methyl group at the 8-position, and a phenyl group at the 4-position of the chromen core. Chromen-2-one derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and pharmacology.
Biological Activities
Research indicates that 7-[(4-bromobenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one exhibits potential anti-inflammatory and antioxidant properties. These activities are primarily attributed to its ability to inhibit cyclooxygenase enzymes, particularly cyclooxygenase-2 (COX-2), which plays a crucial role in inflammation by producing pro-inflammatory mediators. The inhibition of COX-2 suggests its utility in treating inflammatory conditions.
Mechanism of Action
The mechanism of action likely involves binding to the active site of cyclooxygenase enzymes, thereby inhibiting their activity and reducing inflammation. This selective inhibition may minimize side effects associated with broader-spectrum compounds.
Comparison with Similar Compounds
Several compounds share structural similarities with 7-[(4-bromobenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one. For example:
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7,8-dihydroxy-4-phenyloxycoumarin: Exhibits antioxidant properties due to hydroxy groups at positions 7 and 8.
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6-heptylchromenone: Features a heptyl chain instead of a bromobenzyl group and shows potential anti-inflammatory effects.
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6-bromo-coumarin: Has bromine substitution at position 6 and exhibits antimicrobial activity.
Compound Name | Structural Features | Biological Activity |
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7,8-dihydroxy-4-phenyloxycoumarin | Hydroxy groups at positions 7 and 8 | Antioxidant properties |
6-heptylchromenone | Heptyl chain instead of bromobenzyl | Potential anti-inflammatory effects |
6-bromo-coumarin | Bromine substitution at position 6 | Antimicrobial activity |
7-[(4-bromobenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one | Bromobenzyl group at position 7, methyl group at position 8, and phenyl group at position 4 | Anti-inflammatory and antioxidant properties |
Applications and Future Research
Given its biological activities, 7-[(4-bromobenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one has potential applications in medicinal chemistry, particularly in the development of anti-inflammatory drugs. Further research is needed to fully explore its therapeutic potential and to understand its interactions with molecular targets such as cyclooxygenase enzymes.
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